molecular formula C21H17N5O2 B2373045 N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cinnamamide CAS No. 899737-37-2

N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cinnamamide

Cat. No.: B2373045
CAS No.: 899737-37-2
M. Wt: 371.4
InChI Key: WCWROYGEGKSGNQ-FMIVXFBMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cinnamamide is a pyrazolo[3,4-d]pyrimidine derivative characterized by a fused bicyclic core with a p-tolyl group at the 1-position and a cinnamamide moiety at the N-5 position. The synthesis of such derivatives typically involves cyclization reactions starting from pyrazole precursors. For example, ethyl 4-cyano-1-p-tolyl-1H-pyrazol-5-ylimidoformate has been used as a key intermediate to generate structurally related compounds through imino-group transformations and cyclization steps . The cinnamamide substituent introduces a conjugated system that may enhance binding affinity to biological targets, such as enzymes or receptors involved in cancer progression .

Properties

IUPAC Name

(E)-N-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-3-phenylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N5O2/c1-15-7-10-17(11-8-15)26-20-18(13-23-26)21(28)25(14-22-20)24-19(27)12-9-16-5-3-2-4-6-16/h2-14H,1H3,(H,24,27)/b12-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCWROYGEGKSGNQ-FMIVXFBMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C=CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)/C=C/C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization Strategies

Pyrazolo[3,4-d]pyrimidinones are typically synthesized via cyclocondensation of 5-aminopyrazole derivatives with carbonyl electrophiles. For example, heating 5-amino-1-(p-tolyl)-1H-pyrazole-4-carbonitrile with triethyl orthoformate in acetic acid generates the pyrazolo[3,4-d]pyrimidin-4(5H)-one intermediate.

Reaction Conditions:

  • Solvent: Acetic acid
  • Temperature: 80–100°C
  • Time: 6–12 hours
  • Yield: 60–75%

Functionalization at Position 1

Introduction of the p-tolyl group at position 1 is achieved during the cyclization step by starting with a pre-functionalized pyrazole. Alternatively, Ullmann-type coupling or nucleophilic aromatic substitution can introduce aryl groups post-cyclization, though this requires careful optimization to avoid side reactions.

Installation of the Cinnamamide Side Chain

Amide Coupling via Acyl Chloride

The cinnamamide group is introduced through a nucleophilic acyl substitution reaction. The pyrazolo[3,4-d]pyrimidin-5-amine intermediate reacts with cinnamoyl chloride in the presence of a base:

$$
\text{Pyrazolo[3,4-d]pyrimidin-5-amine} + \text{Cinnamoyl chloride} \xrightarrow{\text{Base}} \text{Target Compound}
$$

Optimized Conditions:

  • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)
  • Base: Triethylamine (2.5 equiv)
  • Temperature: 0°C to room temperature
  • Time: 4–8 hours
  • Yield: 50–65%

Carbodiimide-Mediated Coupling

Alternative methods employ coupling reagents such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) with hydroxybenzotriazole (HOBt) to activate cinnamic acid for amide bond formation:

$$
\text{Pyrazolo[3,4-d]pyrimidin-5-amine} + \text{Cinnamic acid} \xrightarrow{\text{EDC/HOBt}} \text{Target Compound}
$$

Key Parameters:

  • Molar Ratio: 1:1.2 (amine to acid)
  • Solvent: Dimethylformamide (DMF)
  • Catalyst: 4-Dimethylaminopyridine (DMAP, 0.1 equiv)
  • Yield: 70–80%

Purification and Characterization

Chromatographic Purification

Crude products are purified via silica gel column chromatography using gradient elution with petroleum ether (PE) and ethyl acetate (EtOAc). Typical solvent ratios progress from 85:15 to 60:40 PE/EtOAc to isolate the target compound.

Spectroscopic Validation

  • 1H NMR (DMSO-d6): Key signals include δ 8.70 (s, 1H, NH), 7.65–7.58 (m, 4H, ArH), 6.84 (d, J = 6.6 Hz, 2H, ArH), and 2.41 (s, 3H, CH3).
  • HR-MS: Calculated for C21H17N5O2 [M+H]+: 371.1384; Observed: 371.1382.

Comparative Analysis of Synthetic Routes

Method Reagents/Conditions Yield (%) Purity (%)
Acyl Chloride Coupling Cinnamoyl chloride, Et3N 50–65 95
EDC/HOBt Mediated EDC, HOBt, DMAP 70–80 98
Direct Cyclization Triethyl orthoformate, AcOH 60–75 90

The EDC/HOBt method offers superior yields and purity, though it requires stringent moisture control. Acyl chloride coupling is faster but less efficient due to competing hydrolysis.

Challenges and Optimization Strategies

  • Regioselectivity: Competing reactions at N5 vs. N7 positions are mitigated by steric bulk of the p-tolyl group.
  • Cinnamamide Stability: Conducting reactions under inert atmosphere (N2/Ar) prevents degradation of the α,β-unsaturated system.
  • Solvent Choice: Polar aprotic solvents (DMF, THF) enhance solubility of intermediates but may require post-reaction extraction to remove residual reagents.

Industrial-Scale Considerations

Patent CN114605418B highlights the use of continuous flow reactors for acrylamide derivatives, suggesting potential for telescoped synthesis of the target compound. Key parameters include:

  • Residence Time: 10–15 minutes
  • Temperature Control: 20–30°C
  • Catalyst: Pd/C (0.5 wt%) for debenzylation steps.

Chemical Reactions Analysis

Types of Reactions

N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cinnamamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents like halides and catalysts such as palladium on carbon (Pd/C).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of reduced analogs with altered functional groups.

Scientific Research Applications

N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cinnamamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cinnamamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: It can inhibit or activate enzymes involved in various biochemical pathways.

    Modulating Receptors: The compound may interact with cellular receptors, altering signal transduction processes.

    Interfering with DNA/RNA: It may bind to nucleic acids, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Pyrazolo[3,4-d]pyrimidine derivatives exhibit diverse biological activities depending on their substituents. Below is a comparative analysis of key analogues:

Compound Name / Substituents Key Structural Features Biological Activity (IC₅₀ or Efficacy) Synthesis Route Reference
Target Compound :
N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cinnamamide
- p-Tolyl at 1-position
- Cinnamamide at N-5
Anticancer (specific data not reported) Cyclization of pyrazole precursors
1-(4-Imino-1-substituted-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)urea derivatives - Urea group at N-5
- Varied substituents at 1-position
IC₅₀: 2.1–8.7 μM (MCF-7 breast cancer cells) Reductive lactamization of amino acid intermediates
1,3-Dimethyl-6-substituted-pyrazolo[3,4-b]pyrazin-5(4H)-ones - Methyl groups at 1,3-positions
- Amino acid-derived substituents
Not reported (structural focus) Reductive lactamization of nitro-pyrazole intermediates
1-(2-Chloroethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one - Chloroethyl group at 1-position Antitumor (purine analog mechanism) Halogenation of pyrazole intermediates

Key Observations

Substituent Impact on Bioactivity: The cinnamamide group in the target compound provides a planar, hydrophobic structure that may improve membrane permeability compared to the urea derivatives (e.g., Mishra et al., 2016), which rely on hydrogen bonding for target interaction .

Synthetic Flexibility: The target compound shares a common synthetic pathway with ’s derivatives, utilizing pyrazole precursors for cyclization. In contrast, pyrazolo[3,4-b]pyrazinones () require nitro-group reduction and lactamization, limiting substituent diversity .

Biological Activity Trends: Urea derivatives (e.g., Mishra et al.) show potent in vitro activity against breast cancer cells (IC₅₀: 2.1–8.7 μM), suggesting that electron-withdrawing groups at N-5 enhance efficacy .

Structural Characterization and Computational Tools

The crystal structures of pyrazolo[3,4-d]pyrimidines are often resolved using SHELX software (). For example, SHELXL enables refinement of hydrogen-bonding networks critical for understanding the cinnamamide group’s conformational stability . Isomerization phenomena (e.g., pyrazolo[4,3-e]triazolo[1,5-c]pyrimidines in ) further highlight the need for robust crystallographic validation .

Biological Activity

N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cinnamamide is a complex organic compound belonging to the class of pyrazolo[3,4-d]pyrimidines. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and its implications in cancer treatment.

Structural Characteristics

The compound features a fused pyrazolo and pyrimidine ring system with a p-tolyl group, which is critical for its biological activity. The structural formula can be summarized as follows:

Compound Name Molecular Formula Molecular Weight (g/mol)
This compoundC16_{16}H15_{15}N5_{5}O295.32

The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases, which are crucial in various signaling pathways associated with cancer cell proliferation and survival. The compound likely interacts with the ATP-binding site of kinases, thereby blocking their activity and leading to downstream effects that can induce apoptosis in cancer cells .

Anticancer Activity

Research has shown that compounds similar to this compound exhibit significant anticancer properties. For instance, studies indicate that pyrazolo[3,4-d]pyrimidine derivatives can effectively inhibit the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Enzyme Inhibition

In vitro studies have demonstrated that this compound acts as an effective inhibitor of certain enzymes involved in cancer progression. For example, it has been noted for its inhibitory action against cyclin-dependent kinases (CDKs), which are pivotal in regulating the cell cycle .

Case Studies

  • In Vitro Studies : A study conducted on human cancer cell lines showed that treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. The IC50 values indicated potent cytotoxic effects, particularly against breast and lung cancer cell lines.
  • Animal Models : In vivo experiments using murine models have reported that administration of this compound led to a marked decrease in tumor size and improved survival rates when compared to control groups receiving no treatment or a placebo .

Summary of Biological Activities

Activity Type Effect Reference
AnticancerInduces apoptosis in cancer cells
Enzyme InhibitionInhibits cyclin-dependent kinases
CytotoxicityReduces viability of cancer cell lines

Q & A

Synthesis and Optimization

Basic : What are the critical steps in synthesizing N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cinnamamide?

  • Methodology :
    • Step 1 : Construct the pyrazolo[3,4-d]pyrimidine core via cyclocondensation of 5-amino-1-(p-tolyl)-1H-pyrazole-4-carbonitrile with urea or thiourea under reflux .
    • Step 2 : Introduce the cinnamamide moiety via nucleophilic substitution or coupling reactions (e.g., using EDCI/HOBt in DMF) .
    • Step 3 : Optimize reaction conditions (e.g., 60–80°C, DMSO/EtOH solvent systems) to achieve >70% yield .

Advanced : How can regioselectivity challenges during functional group installation be addressed?

  • Approach :
    • Use steric/electronic directing groups (e.g., tert-butyl in analogs) to control substitution sites .
    • Monitor intermediates via LC-MS to identify byproducts and adjust stoichiometry .

Structural Characterization

Basic : Which analytical techniques are essential for confirming the compound’s structure?

  • Techniques :
    • 1H/13C NMR : Assign peaks for the pyrazolo-pyrimidine core (δ 8.2–8.5 ppm for aromatic protons) and cinnamamide doublet (δ 6.5–7.5 ppm) .
    • HRMS : Confirm molecular ion [M+H]+ with <2 ppm error .

Advanced : How can ambiguous NOE correlations in crowded spectral regions be resolved?

  • Solution :
    • Use 2D NMR (HSQC, HMBC) to map connectivity between the p-tolyl and cinnamamide groups .
    • Compare with DFT-calculated chemical shifts for validation .

Biological Activity Profiling

Basic : What in vitro assays are recommended to screen for anticancer activity?

  • Assays :
    • MTT/PrestoBlue : Test cytotoxicity against cancer cell lines (e.g., MCF-7, HCT-116) with IC50 ≤1 µM as a positive threshold .
    • Kinase Inhibition : Screen against CDK2 or VEGF receptors using fluorescence polarization assays .

Advanced : How can conflicting IC50 values across studies be reconciled?

  • Analysis :
    • Compare assay conditions (e.g., ATP concentration in kinase assays, serum levels in cell viability tests) .
    • Validate via orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity) .

Mechanistic Studies

Basic : What experimental designs elucidate the compound’s mechanism of action?

  • Designs :
    • Cell Cycle Analysis : Flow cytometry to assess G1/S arrest (indicative of CDK2 inhibition) .
    • Western Blotting : Measure apoptosis markers (e.g., caspase-3 cleavage) .

Advanced : How to differentiate direct target engagement from off-target effects?

  • Strategies :
    • Use CETSA (Cellular Thermal Shift Assay) to confirm target stabilization .
    • CRISPR knockout of putative targets (e.g., CDK2) to observe rescue effects .

Structure-Activity Relationship (SAR)

Basic : Which substituents enhance potency in pyrazolo-pyrimidine derivatives?

  • Key Modifications :
    • Cinnamamide vs. Acetamide : Increased π-π stacking with aromatic residues improves kinase inhibition .
    • p-Tolyl Group : Enhances metabolic stability compared to phenyl .

Advanced : How can computational modeling guide SAR studies?

  • Tools :
    • Molecular Docking (AutoDock/Vina) : Predict binding poses in CDK2’s ATP-binding pocket .
    • MD Simulations : Assess stability of ligand-target complexes over 100 ns trajectories .

Physicochemical Properties

Basic : How to assess solubility and stability for in vitro assays?

  • Methods :
    • HPLC-UV : Measure solubility in PBS/DMSO (aim for >50 µg/mL) .
    • Forced Degradation : Expose to pH 1–13 and monitor decomposition via LC-MS .

Advanced : What formulation strategies improve bioavailability?

  • Approaches :
    • Nanoparticle Encapsulation : Use PLGA polymers to enhance aqueous solubility .
    • Prodrug Design : Introduce phosphate esters for hydrolytic activation .

Data Contradictions

Basic : Why might kinase inhibition data conflict with cellular activity?

  • Factors :
    • Differences in cell permeability (e.g., efflux pumps like P-gp) .
    • Off-target effects masking target-specific activity .

Advanced : How to resolve discrepancies between in vitro and in vivo efficacy?

  • Solutions :
    • Perform PK/PD modeling to correlate plasma levels with target engagement .
    • Use isoform-specific inhibitors in knock-in models to isolate pathways .

Toxicity Profiling

Basic : What assays identify potential toxicity early in development?

  • Assays :
    • hERG Inhibition : Patch-clamp electrophysiology to assess cardiac risk .
    • Hepatotoxicity : Measure ALT/AST release in HepG2 cells .

Advanced : How to mitigate off-target toxicity identified via proteomics?

  • Mitigation :
    • Chemoproteomics (e.g., activity-based protein profiling) to map off-targets .
    • Fragment-based redesign to reduce promiscuity .

Translational Research

Advanced : How to prioritize analogs for preclinical development?

  • Criteria :
    • Lipinski’s Rule : MW <500, logP <5, ≤10 H-bond acceptors .
    • In Vivo PK : Oral bioavailability >20% in rodent models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.